8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
8-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(10(13)14)11-9-7(15-2)4-3-5-12(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
LNMKNBPGKKULET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Industrial production methods typically involve the optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow systems and microreactor technology .
Chemical Reactions Analysis
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include metal catalysts, acidic or basic conditions, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Pharmaceutical Chemistry: It is used in the development of new drugs and therapeutic agents due to its unique structural properties.
Material Science: Its structural characteristics make it useful in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine-2-carboxylic acids are highly dependent on substituent positions and types. Key analogs include:
Key Observations :
- Electron-Donating vs. Halogenated analogs (e.g., 6-Br, 8-Cl) exhibit higher acidity and stability due to electron-withdrawing effects .
- Steric Effects : Bulky substituents like trifluoromethyl (-CF₃) at position 6 may hinder binding in sterically constrained enzyme active sites .
Key Findings :
- The 8-methoxy group in the target compound necessitates careful protection (e.g., using benzyl or tert-butyl groups) during synthesis to prevent demethylation or side reactions .
- Continuous flow methods () improve yields (up to 80%) for unsubstituted analogs by minimizing thermal degradation .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:
*Estimated using fragment-based methods.
Key Trends :
- Methoxy vs.
- Halogenation : Bromine or chlorine substituents increase LogP, favoring membrane permeability but reducing solubility .
Biological Activity
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1159830-97-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a methoxy group and a carboxylic acid functional group attached to an imidazo[1,2-a]pyridine core. The molecular formula is , and it has a molecular weight of 182.19 g/mol.
Structural Formula
Anticancer Activity
Research indicates that 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 3.1 | Doxorubicin: 0.5 |
| HCT116 | 4.4 | Etoposide: 1.0 |
| HepG2 | 5.3 | Doxorubicin: 0.5 |
These results suggest that 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has comparable activity to established chemotherapeutic agents, indicating its potential as a lead compound for further development.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Molecular docking studies have shown that it can bind effectively to target proteins involved in cell cycle regulation and apoptosis, enhancing its cytotoxic effects against tumor cells .
Antioxidant Activity
In addition to its anticancer properties, this compound has been studied for its antioxidant activity. A recent assessment found that it exhibited significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 10 |
| Standard (BHT) | 15 |
This data indicates that the compound is a potent antioxidant, potentially beneficial in preventing cellular damage caused by oxidative stress.
Q & A
Q. What are the common synthetic routes for 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization strategies. For example, a precursor like 2-aminopyridine can react with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) to form the imidazo core . Methoxy and methyl groups are introduced via selective substitution or alkylation during intermediate stages. For carboxylic acid functionality, hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions is a standard approach . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to improve yield and purity.
Q. How can the structure of this compound be validated experimentally?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the methoxy group (~3.8–4.0 ppm) and carboxylic acid protons (broad ~12 ppm) .
- Mass spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and validates substituent positions, though crystallization may require derivatization (e.g., methyl ester forms) .
Q. What preliminary assays are recommended to screen biological activity?
Initial screening should focus on target-agnostic assays:
- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential as a fluorescent probe .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for imidazo[1,2-a]pyridine derivatives?
Contradictions in SAR often arise from substituent positioning or assay variability. Systematic approaches include:
- Isosteric replacement : Swap the methoxy group with ethoxy or halogen to evaluate electronic effects .
- Regioselective modification : Synthesize analogs with methyl/methoxy groups at positions 6 or 8 to isolate positional impacts .
- Assay standardization : Validate results across multiple cell lines or enzymatic models (e.g., CDK2 vs. CDK4 inhibition) to rule out target-specific biases .
Q. What computational methods are effective in predicting target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., cyclin-dependent kinases) . Prioritize docking grids near catalytic sites (e.g., ATP-binding pockets).
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes, focusing on hydrogen bonds with carboxylic acid and methoxy groups .
- QSAR modeling : Train models on imidazo[1,2-a]pyridine datasets to predict bioactivity and optimize logP/solubility .
Q. How can synthetic scalability challenges be addressed for this compound?
Key bottlenecks include low yields in cyclization steps and purification difficulties. Solutions:
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling to improve regioselectivity in trifluoromethyl or methyl group introduction .
- Flow chemistry : Continuous flow systems enhance reaction control for exothermic steps (e.g., POCl₃-mediated cyclization) .
- Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to simplify solvent recovery .
Q. What strategies mitigate instability of the carboxylic acid group during storage?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
- Derivatization : Convert to stable salts (e.g., sodium or ammonium carboxylates) or protected esters for long-term storage .
- pH monitoring : Maintain aqueous solutions at pH 4–6 to avoid decarboxylation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
